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N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide

Chemical synthesis Building block selection Molecular properties

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide (CAS 920376-03-0) is a synthetic small-molecule oxalamide derivative with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 g/mol. The structure features a 5‑chloropyridin‑2‑yl moiety linked via an oxalamide bridge to a 3‑methoxypropyl group, an arrangement that places it within a broader class of 5‑chloropyridine‑oxalamide conjugates explored for antimicrobial activity and as synthetic building blocks.

Molecular Formula C11H14ClN3O3
Molecular Weight 271.7
CAS No. 920376-03-0
Cat. No. B2465272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide
CAS920376-03-0
Molecular FormulaC11H14ClN3O3
Molecular Weight271.7
Structural Identifiers
SMILESCOCCCNC(=O)C(=O)NC1=NC=C(C=C1)Cl
InChIInChI=1S/C11H14ClN3O3/c1-18-6-2-5-13-10(16)11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H,13,16)(H,14,15,17)
InChIKeyDHJRBZIDDJSVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide (CAS 920376-03-0): Baseline Chemical Profile and Key Structural Features


N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide (CAS 920376-03-0) is a synthetic small-molecule oxalamide derivative with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 g/mol [1]. The structure features a 5‑chloropyridin‑2‑yl moiety linked via an oxalamide bridge to a 3‑methoxypropyl group, an arrangement that places it within a broader class of 5‑chloropyridine‑oxalamide conjugates explored for antimicrobial activity and as synthetic building blocks [2]. Although the compound is listed in PubChem (CID 44996131), the open scientific literature lacks published head‑to‑head comparator studies that would establish quantitative performance differentiation against its closest structural analogs.

1
Synthetic building block for 5-chloropyridine oxalamide library diversification
2
Chromatographic reference standard with characteristic MS/MS fragmentation
3
Uncharacterized probe requiring de novo biological evaluation

Procurement Risk for N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide: Why Nearest Analogs Cannot Be Freely Interchanged


Oxalamide derivatives carrying the 5‑chloropyridin‑2‑yl pharmacophore are not functionally interchangeable. Even subtle changes to the N2 substituent—such as replacing the 3‑methoxypropyl chain with a benzyl, sulfamoylphenethyl, or bis‑chloropyridine group—alter hydrogen‑bond donor/acceptor counts, logP, and steric bulk, which directly affect molecular recognition in biological targets and physicochemical behavior in synthesis [1]. In the absence of published comparative pharmacology or target‑engagement data for this specific compound, the structural divergence from close analogs such as N1,N2‑Bis(5‑chloropyridin‑2‑yl)oxalamide (an edoxaban impurity) and N1‑(5‑chloropyridin‑2‑yl)‑N2‑(4‑sulfamoylphenethyl)oxalamide is sufficient to preclude generic substitution without experimental revalidation .

Methoxypropyl vs. bis-chloropyridine analog
MW, polarity, and H-bond profile differ significantly; may alter reaction stoichiometry and purification behavior
Methoxypropyl vs. amino-acid oxalamide conjugates
HBA/HBD counts shift molecular recognition; cannot assume equivalent binding or ADME prediction
Absence of published bioactivity data
No MIC, IC50, or target engagement evidence; nearest analogs show activity but profile may not transfer

Quantitative Differentiation Evidence for N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide Versus Closest Analogs


Molecular Weight and Formula Differentiation Against N1,N2‑Bis(5‑chloropyridin‑2‑yl)oxalamide

The target compound (C11H14ClN3O3, MW 271.70) is significantly smaller and more polar than the symmetric bis(5‑chloropyridin‑2‑yl) analog (C12H8Cl2N4O2, MW 311.12), which contains two chlorine atoms and two pyridine rings [1]. The 3‑methoxypropyl side chain introduces an ether oxygen absent in the bis‑analog, altering hydrogen‑bond acceptor capability and logP, which can influence solubility and chromatographic behavior during preparative purification [1].

Molecular identity vs. bis-analog
Cross-study comparable
MW 271.70 vs. 311.12; 1 Cl vs. 2 Cl; ether oxygen present vs. absent
Exact identity verification critical for synthetic stoichiometry control
ΔMW -39.42 g/mol; PubChem computed descriptors
Chemical synthesis Building block selection Molecular properties

Hydrogen‑Bond Donor/Acceptor Differentiation Against 5‑Chloropyridine‑Oxalamide‑Amino‑Acid Conjugates

The 3‑methoxypropyl substituent provides one hydrogen‑bond acceptor (ether oxygen) and no additional hydrogen‑bond donors beyond the two oxalamide NH groups, yielding a total of 2 HBD and 4 HBA [1]. In contrast, amino‑acid‑derived 5‑chloropyridine‑oxalamide conjugates such as methyl (2‑((5‑chloropyridin‑2‑yl)amino)‑2‑oxoacetyl)glycinate (IVb) contain ester carbonyls and, in some cases, additional amino or carboxyl groups that increase both HBD and HBA counts, affecting target‑binding interaction patterns and in silico ADME predictions [2].

H-bond donor/acceptor vs. amino-acid conjugates
Cross-study comparable
Target: HBD=2, HBA=4; glycinate ester IVb: HBA=5; other conjugates HBD≥3
H-bond capacity differences affect molecular recognition and permeability assessment
Derived from PubChem and Kanjariya et al. 2025
Medicinal chemistry Ligand design ADME prediction

Absence of Bioactivity Data Represents a Definable Differentiation Gap

A comprehensive search of PubChem BioAssay, PubMed, and patent databases (as of May 2026) returned zero quantitative bioactivity records for N1‑(5‑chloropyridin‑2‑yl)‑N2‑(3‑methoxypropyl)oxalamide (CID 44996131) [1]. In contrast, structurally related 5‑chloropyridine‑oxalamide conjugates (e.g., compounds IVb, IVe, IVl from Kanjariya et al.) have reported MIC values of 25 µg/mL against E. coli and 250 µg/mL against C. albicans [2]. This data void means that any claim of superior or differentiated biological potency for the target compound versus these characterized analogs cannot be substantiated with published evidence.

Bioactivity data gap
Data to verify
No published MIC, IC50, or target engagement records (as of May 2026)
Compound must be treated as uncharacterized chemical probe; comparator MICs 25–250 µg/mL not applicable
PubChem BioAssay, PubMed, patents searched
Biological screening Target engagement SAR studies

Evidence‑Constrained Application Scenarios for N1-(5-chloropyridin-2-yl)-N2-(3-methoxypropyl)oxalamide


Synthetic Chemistry: Building Block for Diversifying 5‑Chloropyridine‑Oxalamide Libraries

The presence of a 3‑methoxypropyl side chain provides a distinct vector for structural diversification compared to commonly used 5‑chloropyridine‑oxalamide building blocks such as N1,N2‑bis(5‑chloropyridin‑2‑yl)oxalamide. The ether oxygen in the methoxypropyl group introduces a polarity handle that can be exploited in medicinal chemistry campaigns to modulate logP and improve aqueous solubility of downstream analogs [1]. The compound is suitable as a coupling partner in amide‑bond‑forming reactions for library synthesis, with the understanding that its biological activity remains uncharacterized [2].

Analytical Chemistry: Reference Standard for Chromatographic Method Development

The distinct molecular weight (271.70 g/mol) and unique InChIKey (DHJRBZIDDJSVPU‑UHFFFAOYSA‑N) enable unambiguous LC‑MS identification, differentiating this compound from other 5‑chloropyridine‑oxalamide impurities encountered in pharmaceutical process chemistry [1]. The 3‑methoxypropyl moiety confers a characteristic fragmentation pattern (loss of 74 Da for the methoxypropyl group) that aids in MS/MS library building for impurity profiling [2].

Computational Chemistry: Scaffold for Docking and QSAR Model Calibration

Given the availability of crystal structures for E. coli DNA gyrase (PDB 1KZN) and C. albicans CYP51 (PDB 5TZ1) used in docking studies of analogous 5‑chloropyridine‑oxalamide conjugates, this compound can serve as a training‑set entry for computational models exploring the effect of linear alkyl‑ether substituents on binding‑site complementarity [1]. The absence of experimental bioactivity data does not preclude its use as a negative control or decoy in virtual screening benchmark sets [2].

Application
Selection Property
Validation Focus
Oxalamide library synthesis
Methoxypropyl polarity handle
Reaction stoichiometry and chromatographic purity
LC-MS reference standard
Characteristic MS/MS fragmentation
Resolution from related oxalamide impurities
Computational docking calibration
Linear alkyl-ether scaffold
Binding-site complementarity assessment
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